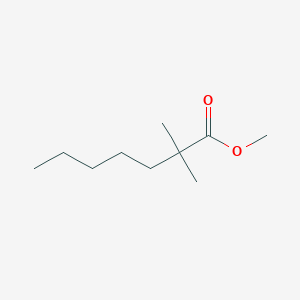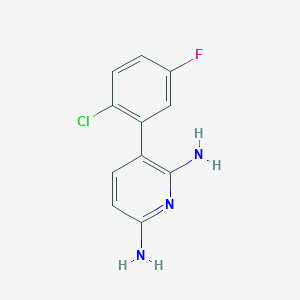![molecular formula C9H9N3O6S3 B13996257 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid CAS No. 68322-95-2](/img/structure/B13996257.png)
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple sulfanyl and carboxymethyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thioglycolic acid under controlled conditions to introduce the sulfanyl groups. This is followed by carboxymethylation using chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl groups can form strong bonds with metal ions, making the compound effective in chelation therapy. Additionally, the triazine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(carboxymethylsulfanyl)-5-phenyl-pyrimidin-2-ylsulfanyl-acetic acid
- 4-(4-Carboxymethylsulfanyl-benzyl)-phenylsulfanyl-acetic acid
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid
Uniqueness
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is unique due to its triazine core, which provides distinct chemical properties compared to pyrimidine-based compounds. The presence of multiple sulfanyl and carboxymethyl groups enhances its reactivity and potential for forming complex structures .
Properties
CAS No. |
68322-95-2 |
|---|---|
Molecular Formula |
C9H9N3O6S3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[4,6-bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H9N3O6S3/c13-4(14)1-19-7-10-8(20-2-5(15)16)12-9(11-7)21-3-6(17)18/h1-3H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
VXNGOCHAONEDDA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC1=NC(=NC(=N1)SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
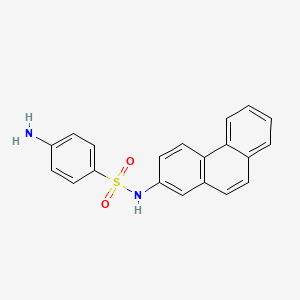
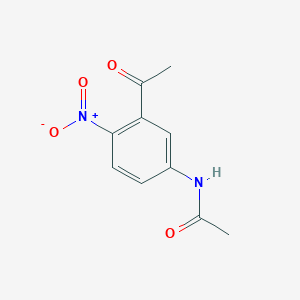

![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
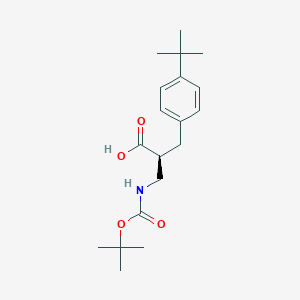
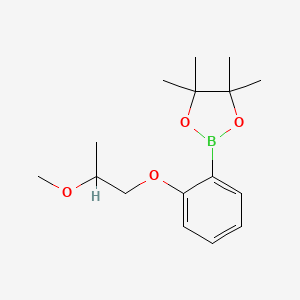
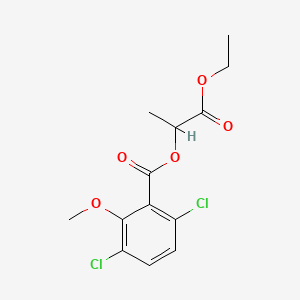
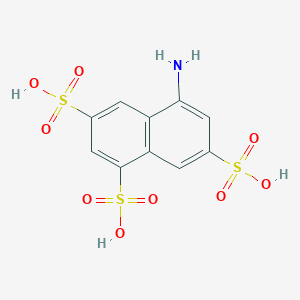
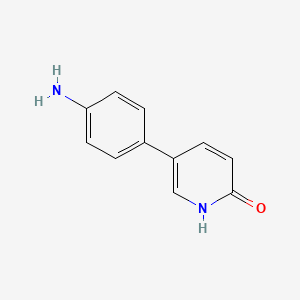
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
